4-Methoxybenzoyl chloride
Overview
Description
It is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . This compound is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
- When it reacts with these functional groups, it forms respective carboxylic anhydrides, esters, and amides .
- This mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by elimination of the chloride ion .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Methoxybenzoyl chloride plays a significant role in biochemical reactions due to its ability to acylate various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic acyl substitution reactions. For instance, it can react with carboxylic acids, alcohols, and amines to form carboxylic anhydrides, esters, and amides, respectively . These reactions are crucial in the synthesis of complex organic molecules and pharmaceuticals.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through acylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins can alter their activity, stability, and interactions with other biomolecules, leading to changes in cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic acyl substitution. This mechanism involves the formation of a covalent bond between the acyl group of this compound and a nucleophilic site on a biomolecule, such as an amino or hydroxyl group. This reaction can lead to enzyme inhibition or activation, changes in protein function, and alterations in gene expression . For instance, the acylation of enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water or alcohols, leading to the formation of 4-methoxybenzoic acid and hydrochloric acid . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained modifications to cellular functions, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively acylate target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular damage and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group to target biomolecules . This interaction can affect metabolic flux and alter the levels of metabolites within the cell. For example, the acylation of metabolic enzymes can inhibit their activity, leading to changes in the metabolic pathways they regulate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . Transporters and binding proteins may facilitate its movement across cellular membranes, influencing its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the acylation of proteins within the endoplasmic reticulum or Golgi apparatus can affect their function and localization, leading to changes in cellular processes.
Preparation Methods
4-Methoxybenzoyl chloride is typically synthesized from 4-methoxybenzoic acid through chlorination. The most common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent . The reaction is carried out under reflux conditions, where 4-methoxybenzoic acid is treated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Another method involves the use of oxalyl chloride (COCl)2 in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (CH2Cl2) at room temperature . This method is efficient and provides high yields of the desired product.
Chemical Reactions Analysis
4-Methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxybenzoic acid and hydrochloric acid.
Photocatalysis: It can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds.
Common reagents used in these reactions include potassium thiocyanate, which reacts with this compound to yield isothiocyanate derivatives via a nucleophilic addition-elimination mechanism .
Scientific Research Applications
4-Methoxybenzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of acylphosphine ligands for rhodium-catalyzed hydrosilylation of alkenes.
Photocatalysis: As a radical precursor, it is used in visible-light photocatalysis to synthesize heterocyclic compounds.
Material Science: It is used in the modification of indium tin oxide (ITO) as a cathode for the fabrication of organic light-emitting diodes (OLEDs).
Pharmaceuticals: It is involved in the total synthesis of bioactive compounds like echinoside A and salinosporamide A.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
4-Fluorobenzoyl chloride: Similar in structure but contains a fluorine atom instead of a methoxy group.
4-Tert-butylbenzoyl chloride: Contains a tert-butyl group, making it bulkier and affecting its reactivity and steric properties.
4-Trifluoromethylbenzoyl chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its methoxy group, which imparts specific electronic and steric effects, making it suitable for particular synthetic applications .
Properties
IUPAC Name |
4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMOTZIXVICDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9059204 | |
Record name | Benzoyl chloride, 4-methoxy- | |
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Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline] | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | p-Anisoyl chloride | |
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Boiling Point |
504 °F at 760 mmHg (USCG, 1999), 262-263 °C | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | P-ANISOYL CHLORIDE | |
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Solubility |
Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride. | |
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Density |
1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Vapor Pressure |
0.01 [mmHg] | |
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Color/Form |
Clear crystals or amber liquid | |
CAS No. |
100-07-2 | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | 4-Methoxybenzoyl chloride | |
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Melting Point |
72 °F (USCG, 1999), 22 °C | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzoyl chloride?
A1: The molecular formula of this compound is C8H7ClO2, and its molecular weight is 170.60 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound displays distinct spectroscopic signatures:
Q3: What are the common reactions of this compound?
A3: this compound readily participates in various reactions due to its reactive acyl chloride moiety:
- Esterification: Reacts with alcohols to form esters, exemplified by the synthesis of p-methylphenoxyacetyl hydrazine from ethyl p-methylphenoxyacetate and hydrazine hydrate followed by a reaction with this compound. [ [] https://www.semanticscholar.org/paper/c0b37389dcea0cc11eb328c8ddafe43c6dd7ff62 ]
- Amide Formation: Reacts with amines to form amides. This is highlighted in the synthesis of thiourea derivatives where this compound is reacted with potassium thiocyanate followed by different amines. [ [] https://www.semanticscholar.org/paper/8dbc8b2ec4a47aefd7a28f185d5398054ac8076f ]
- Friedel-Crafts Acylation: Acts as an acylating agent in Friedel-Crafts acylation reactions, enabling the introduction of an aroyl group onto aromatic rings. For instance, it was used in the synthesis of Debutyldronedarone. [ [] https://www.semanticscholar.org/paper/ca2ddc8dd9fb54a6868d2bd97cc9d1164757d1a4 ]
Q4: Can you provide examples of how this compound is used in the synthesis of heterocyclic compounds?
A4: this compound is a valuable reagent for synthesizing various heterocycles:
- 1,3,4-Oxadiazoles: Reacting this compound with hydrazides, followed by cyclodehydration, yields 2,5-disubstituted 1,3,4-oxadiazoles. This approach is well-documented in the literature. [ [], [], [], [] https://www.semanticscholar.org/paper/1517e91468718dc91630061057ca360852d4fe9c, https://www.semanticscholar.org/paper/d92e210a8242f85a9174d7ab5f16a5211da4f20d, https://www.semanticscholar.org/paper/ead4b278658a104be2688fbf5916e8b4d7d84a2b, https://www.semanticscholar.org/paper/f9832fc371b8b6da5cd9deb07bddb8af789b1ef3 ]
- Thiazoles: Utilized in the synthesis of 2-sulfonylthiazole derivatives by reacting with thiazole N-oxides in the presence of a sulfinate nucleophile. [ [] https://www.semanticscholar.org/paper/5feff53a0c5d02d747b913fe09f1706bdab2d200 ]
Q5: How is this compound employed in the preparation of biologically active molecules?
A5: Its versatility makes it a key starting material for synthesizing several bioactive compounds:
- Analgesics: Utilized in synthesizing O-(4-methoxybenzoyl)-5-methylsalicylic acid, which exhibited higher analgesic activity than aspirin in mice. [ [] https://www.semanticscholar.org/paper/27fca02bb231097d6036af4bb04bb4cac847c800 ]
- Anti-cancer Agents: Studies explored the synthesis and anticancer activity of N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea against HeLa cells. [ [] https://www.semanticscholar.org/paper/0d807e464fa78b03ca83fe9e6700f7c8e2288157 ]
- Psychoactive Substances: Employed in synthesizing methoxypiperamide, a psychoactive substance investigated for its in vitro metabolism. [ [] https://www.semanticscholar.org/paper/389135d365251dbdc54e9aeaf0a55334013092ab ]
Q6: What are the storage conditions for this compound?
A6: this compound is sensitive to moisture and should be stored under anhydrous conditions, preferably in a desiccator or tightly sealed container, in a cool, dry place.
Q7: What happens when this compound comes in contact with water?
A7: It readily hydrolyzes in the presence of water to form 4-methoxybenzoic acid and hydrochloric acid.
Q8: Does this compound exhibit any catalytic properties?
A8: While not a catalyst itself, it serves as a building block for synthesizing compounds that might exhibit catalytic properties. For instance, the oxime-phosphazenes synthesized using this compound could potentially act as catalysts or ligands in various reactions. [ [] https://www.semanticscholar.org/paper/136dcb3fe701b9ebe8a3f19f710b70bf1ad2a055 ]
Q9: Have any computational studies been conducted on this compound?
A9: Yes, computational studies have been performed. For instance, QSAR studies investigated the relationship between the lipophilicity (ClogP) of N-allyl-N’-benzoylthiourea derivatives, including those synthesized using this compound, and their analgesic activity in mice. [ [] https://www.semanticscholar.org/paper/3c270e8b72252e35f64bd8ca9484034cc48055b5 ]
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